(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid chemical properties
(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid chemical properties
An In-depth Technical Guide to (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid: Properties, Synthesis, and Applications
Abstract
(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a chiral non-proteinogenic amino acid derivative, serves as a critical building block in modern synthetic chemistry. Its unique structural architecture, featuring a stereochemically defined center, a readily cleavable Boc-protecting group, and a reactive carboxylic acid, makes it an invaluable asset in the fields of medicinal chemistry and peptide science. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and a discussion of its applications, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.
Physicochemical and Spectroscopic Characterization
(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, also known by its synonym Boc-(R)-β-homophenylalanine, is typically supplied as a white to off-white crystalline powder. Its stereospecific nature is a critical attribute, dictating its utility in the synthesis of enantiomerically pure final products.
Core Properties
A summary of the key physicochemical properties is presented below. It is important to note that while some data is derived from experimental sources, other values are based on high-quality computational predictions due to the limited availability of published experimental data for this specific molecule.
| Property | Value | Source |
| CAS Number | 262301-38-2 | [1] |
| Molecular Formula | C₁₅H₂₁NO₄ | [2][3] |
| Molecular Weight | 279.33 g/mol | [2][4] |
| Appearance | White to off-white powder/solid | Internal Data |
| Melting Point | 94-102°C (Predicted for similar compound) | [4] |
| Boiling Point | 441.3 ± 38.0°C (Predicted) | [4] |
| Solubility | Water: 0.0738 mg/mL (Predicted). Soluble in polar organic solvents. | [4] |
| pKa | 3.95 ± 0.10 (Predicted) | [5] |
Spectroscopic Profile (¹H and ¹³C NMR)
As of the date of this publication, authenticated experimental ¹H and ¹³C NMR spectra for (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid are not widely available in public spectral databases. However, based on the known structure and established principles of NMR spectroscopy, a detailed prediction of its spectral characteristics can be provided as a reliable guide for characterization.[6][7][8][9]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 7.15-7.35 ppm (m, 5H): A multiplet corresponding to the five aromatic protons of the benzyl group side chain.
-
δ ~5.0 ppm (br s, 1H): A broad singlet attributed to the N-H proton of the Boc-carbamate group. The broadness is due to quadrupole broadening and potential hydrogen exchange.
-
δ ~3.2-3.5 ppm (m, 2H): A multiplet corresponding to the two diastereotopic protons of the -CH₂- group adjacent to the Boc-protected amine (-NH-CH₂-).
-
δ ~2.8-3.0 ppm (m, 3H): A complex multiplet arising from the proton at the chiral center (-CH(COOH)-) and the two diastereotopic protons of the benzylic -CH₂- group.
-
δ 1.45 ppm (s, 9H): A sharp, intense singlet representing the nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
δ ~10-12 ppm (br s, 1H): A very broad singlet for the carboxylic acid proton (-COOH). This signal may not always be observed depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
-
δ ~178 ppm: Carboxylic acid carbon (-COOH).
-
δ ~156 ppm: Carbonyl carbon of the Boc group (-O-C=O).
-
δ ~138 ppm: Quaternary aromatic carbon of the benzyl group (C-ipso).
-
δ ~129 ppm: Aromatic carbons (C-ortho and C-meta).
-
δ ~127 ppm: Aromatic carbon (C-para).
-
δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ ~45-50 ppm: Methylene carbon adjacent to the amine (-CH₂-NH).
-
δ ~40-45 ppm: Methine carbon at the chiral center (-CH(COOH)-).
-
δ ~35 ppm: Benzylic methylene carbon (-CH₂-Ph).
-
δ 28.4 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).[7][8][9]
Chemical Properties and Reactivity
The synthetic utility of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is dictated by its three key functional domains: the Boc-protected amine, the carboxylic acid, and the benzyl side chain.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[10] This stability is crucial during reactions involving the carboxylic acid moiety, such as amide bond formation. The primary value of the Boc group lies in its lability under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), which cleanly regenerates the primary amine without racemization, a cornerstone of solid-phase and solution-phase peptide synthesis.[10]
-
Carboxylic Acid: The carboxylic acid is the primary site for synthetic elaboration. It can be readily activated using standard peptide coupling reagents (e.g., DCC, HBTU, HATU) to form amide bonds with amines. This reaction is the foundation of its use as a building block in the synthesis of peptides and other complex molecules.[11][12]
-
Stereochemical Integrity: The (R)-configuration at the C2 position is a critical feature. The compound's synthesis and subsequent reactions are designed to preserve this stereocenter, ensuring the enantiomeric purity of the final target molecule. Nonpolar solvents are often preferred during handling and reactions to maintain stereochemical stability.
The interplay between the stable, yet selectively removable, Boc group and the reactive carboxylic acid allows for a logical and controlled approach to complex molecule synthesis.
Synthesis and Purification Protocol
While multiple synthetic routes may exist, a common and reliable method involves the direct Boc-protection of the corresponding free amino acid, (R)-3-amino-2-benzylpropanoic acid. This protocol is adapted from established procedures for the Boc protection of similar amino acids.
Experimental Protocol: Boc Protection
Reaction: (R)-3-amino-2-benzylpropanoic acid + (Boc)₂O → (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
-
Dissolution: Dissolve (R)-3-amino-2-benzylpropanoic acid (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Basification: Cool the solution to room temperature (20-25°C) and add powdered sodium hydroxide (NaOH, 1.1 eq) while stirring to achieve a basic pH.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15 minutes. The reaction mixture may become a suspension.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Aqueous Work-up (1): Dilute the reaction mixture with deionized water and perform an ether wash (e.g., with diethyl ether or MTBE) to remove any unreacted (Boc)₂O and other nonpolar impurities.
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3-4 using a cold, dilute acid solution (e.g., 1 M HCl or aqueous citric acid). The product will precipitate as a white solid.
-
Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Aqueous Work-up (2): Combine the organic extracts and wash sequentially with water and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can often be used without further purification. If necessary, it can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the final product as a white, crystalline solid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of the target compound.
Applications in Research and Drug Development
The primary application of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.[5]
Peptide Synthesis
This compound is a non-proteinogenic β-amino acid analogue. The incorporation of β-amino acids into peptide chains is a well-established strategy in medicinal chemistry to confer resistance to enzymatic degradation by proteases. Peptides containing β-amino acids can adopt stable secondary structures (e.g., helices, sheets) and often exhibit enhanced biological activity and metabolic stability compared to their natural α-peptide counterparts. The Boc protecting group is highly compatible with standard solid-phase peptide synthesis (SPPS) methodologies.[11][12]
Development of Bioactive Molecules
The structural similarity to phenylalanine allows this compound to be used in the design of peptidomimetics and small molecule inhibitors that target enzymes or receptors which recognize phenylalanine-containing substrates. Its analogues and derivatives are investigated for a range of therapeutic areas:
-
Protease Inhibitors: As a component in the synthesis of inhibitors for enzymes like HIV protease or Hepatitis C virus (HCV) protease.
-
Neuroscience Research: Utilized in studies related to neurotransmitter systems and the development of ligands for neurological targets.[11][12]
-
Anticancer Drug Development: The Boc protecting group is a staple in the synthesis of complex anticancer agents, such as derivatives of paclitaxel, where precise control of amine reactivity is essential.[10]
Logical Relationship Diagram
The following diagram outlines the logical relationships between the compound's structure and its primary applications.
Caption: Relationship between structure and applications.
Safety and Handling
(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid should be handled in accordance with good laboratory practices. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Inhalation: Avoid generating and inhaling dust. Use in a well-ventilated area or with local exhaust ventilation.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids (which can cleave the Boc group).
Conclusion
(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a high-value chiral building block with well-defined reactivity. Its strategic combination of a stereocenter, an acid-labile amine protecting group, and a versatile carboxylic acid handle makes it an indispensable tool for chemists engaged in peptide synthesis and the development of novel therapeutics. The protocols and data presented in this guide provide a robust framework for the successful application of this compound in research and development settings.
References
- Chem-Impex. (n.d.). Boc-D-β-homophenylalanine.
- Chem-Impex. (n.d.). Boc-L-β-homophenylalanine.
- Ningbo Inno Pharmchem Co., Ltd. (2025, February 27). Boc-L-homophenylalanine: A Comprehensive Overview. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- Chem-Impex. (n.d.). Boc-3-chloro-D-β-homophenylalanine.
- Guidechem. (n.d.). Benzyl propionate 122-63-4 wiki.
- Protheragen. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
- LabSolu. (n.d.). (2R)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
- BLDpharm. (n.d.). (2S)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
- Smolecule. (n.d.). Buy 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid | 26250-90-8.
- Google Patents. (n.d.). Synthesis of copper phthalocyanine - US3230231A.
- Thieme. (n.d.). 4. 13C NMR Spectroscopy.
- European Patent Office. (2020, December 31). PROCESS FOR THE ASYMMETRIC SYNTHESIS OF ISOPIPERITENOL - EP 4023626 A1.
- Murray-Rust, P., et al. (n.d.). mining-open-patents-FINAL.doc.
- BLDpharm. (n.d.). (R)-3-((tert-Butoxycarbonyl)amino)-2-(3-(methylthio)benzyl)propanoic acid.
- BLDpharm. (n.d.). 262301-38-2|(R)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid.
- Guidechem. (n.d.). Propionate de benzyle 122-63-4 wiki - Fr.
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Google Patents. (n.d.). US20090043065A1 - Singlet oxygen oxidized materials and methods of making and using same.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0035622).
- ResearchGate. (n.d.). Figure S4: 13 C NMR spectrum of (2-13 C,2-2 H)-1 arising from incubation of 1,8-cineol synthase with (2-13 C)GPP in the presence of 2 H 2 O.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- OSTI.GOV. (n.d.). Removal of Homogeneous Broadening from 1H-Detected Multidimensional Solid-State NMR Spectra.
- ChemicalBook. (n.d.). o-Toluic acid(118-90-1) 1H NMR spectrum.
Sources
- 1. 262301-38-2|(R)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid|BLD Pharm [bldpharm.com]
- 2. labsolu.ca [labsolu.ca]
- 3. labsolu.ca [labsolu.ca]
- 4. Buy 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid | 26250-90-8 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
